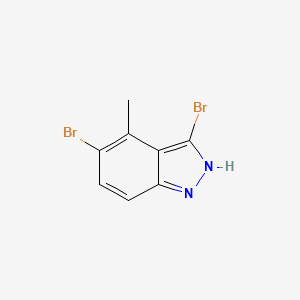

3,5-dibromo-4-methyl-2H-indazole

Description

3,5-dibromo-4-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine atoms at positions 3 and 5, along with a methyl group at position 4, makes this compound particularly interesting for various chemical reactions and applications.

Properties

IUPAC Name |

3,5-dibromo-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2/c1-4-5(9)2-3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXPJBVFAHIBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NNC(=C12)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-methyl-2H-indazole typically involves the bromination of 4-methylindazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the indazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-4-methyl-2H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

3,5-Dibromo-4-methyl-2H-indazole has been investigated for its potential as an anticancer agent. Indazole derivatives are recognized for their ability to inhibit various protein kinases associated with cancer proliferation. For instance, research has shown that certain indazole derivatives can effectively inhibit the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. Specific compounds have demonstrated IC50 values comparable to established inhibitors like Imatinib, suggesting a promising avenue for drug development in oncology .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Studies indicate that indazole derivatives can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as COX-2 and LOX-15. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of indazoles, including this compound. These compounds have shown efficacy against various bacterial strains, making them candidates for developing new antimicrobial agents .

Chemical Biology

Biological Probes

In chemical biology, this compound serves as a valuable probe for studying biological pathways and molecular interactions. Its unique structure allows researchers to investigate the mechanisms of action of various biological processes, including cell signaling and metabolic pathways .

Synthesis of Pharmaceutical Intermediates

The compound is utilized as a synthetic block in the production of more complex pharmaceutical agents. The bromination of indazoles has been optimized to yield site-specific products that can be further modified to enhance their biological activity . This synthetic versatility underscores its importance in drug discovery and development.

Material Science

Organic Semiconductors and LEDs

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The incorporation of halogen atoms like bromine can enhance the material's electrical conductivity and stability, which are critical parameters for electronic applications .

Case Study 1: Anticancer Research

A study investigated a series of indazole derivatives, including this compound, focusing on their potency against Bcr-Abl wild type and T315I mutant cells. The results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values below 0.1 μM against resistant cancer cell lines .

Case Study 2: Anti-inflammatory Effects

In another study examining the anti-inflammatory properties of indazoles, researchers found that this compound inhibited nitric oxide production in macrophages. This inhibition was linked to a decrease in pro-inflammatory cytokines, suggesting its potential use in treating conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

4-Methylindazole: The parent compound without bromine substituents.

3,5-Dibromoindazole: Similar structure but without the methyl group.

5-Bromo-4-methylindazole: A mono-brominated derivative.

Uniqueness

3,5-dibromo-4-methyl-2H-indazole is unique due to the specific positioning of the bromine atoms and the methyl group, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other indazole derivatives.

Biological Activity

3,5-Dibromo-4-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry and beyond.

Overview of this compound

The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and a methyl group at the 4 position. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug design.

Synthesis Methods

Electrophilic Aromatic Substitution

The synthesis typically involves the bromination of 4-methylindazole using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction conditions are optimized to ensure selective bromination at the desired positions, often utilizing continuous flow reactors for industrial applications.

Ultrasound-Assisted Bromination

Recent advancements include an ultrasound-assisted method that allows for efficient bromination of indazoles through C–H bond cleavage. This method has demonstrated high yields in a shorter reaction time, indicating its potential for synthesizing pharmaceutical intermediates .

Biological Activity

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that indazole derivatives possess significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various pathogens including Escherichia coli and Candida albicans .

- Antiprotozoal Activity : In vitro assays have demonstrated that certain derivatives exhibit potent antiprotozoal effects against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, some derivatives were found to be more effective than established treatments like metronidazole .

- Potential Anticancer Properties : Indazoles are being explored for their ability to inhibit specific enzymes and receptors involved in cancer progression. The presence of bromine atoms enhances binding affinity to biological targets, potentially leading to new anticancer agents.

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. The bromine substituents can enhance the compound's ability to bind selectively to enzymes or receptors, modulating their activity and influencing cellular pathways related to disease processes.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methylindazole | Parent compound without bromine | Moderate antimicrobial activity |

| 3,5-Dibromoindazole | Similar structure but lacks methyl group | Enhanced potency against pathogens |

| 5-Bromo-4-methylindazole | Mono-brominated derivative | Variable activity compared to dibromo |

Case Studies

- Antimicrobial Study : A study evaluating various indazole derivatives showed that this compound had a notable inhibitory effect on Candida glabrata, outperforming many analogs in terms of potency .

- Antiprotozoal Evaluation : Another investigation revealed that derivatives containing the dibromo substitution exhibited IC50 values significantly lower than those of standard treatments against E. histolytica, indicating their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.